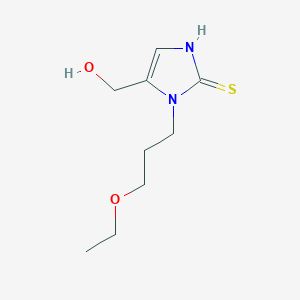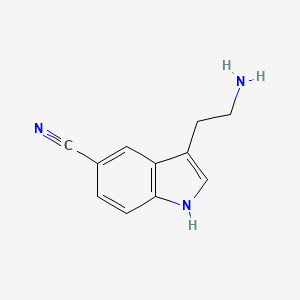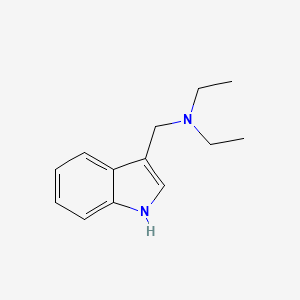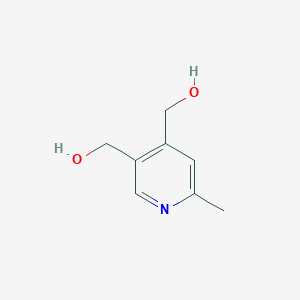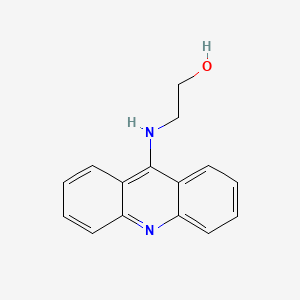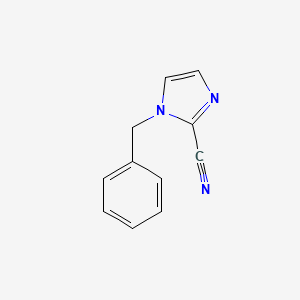
1H-Imidazole-2-carbonitrile, 1-(phenylmethyl)-
Übersicht
Beschreibung
1H-Imidazole-2-carbonitrile, 1-(phenylmethyl)- is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of imidazole, which is a five-membered heterocyclic compound containing nitrogen atoms. The presence of a phenylmethyl group in 1H-Imidazole-2-carbonitrile makes it a versatile compound that can be used in a wide range of applications.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-2-carbonitrile, 1-(phenylmethyl)- is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in the growth and proliferation of cancer cells and a decrease in inflammation and microbial growth.
Biochemical and Physiological Effects:
1H-Imidazole-2-carbonitrile, 1-(phenylmethyl)- has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins in the body, leading to a reduction in the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1H-Imidazole-2-carbonitrile, 1-(phenylmethyl)- in lab experiments is its versatility. This compound can be used in a wide range of applications, making it a valuable tool for researchers. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow all safety protocols when working with it.
Zukünftige Richtungen
There are several future directions for the research and development of 1H-Imidazole-2-carbonitrile, 1-(phenylmethyl)-. One of the most promising areas of research is in the development of new anti-cancer drugs based on this compound. Researchers are also exploring the potential use of this compound in the treatment of other diseases such as inflammation and microbial infections. Additionally, there is a need for further research into the toxicity and safety of this compound, as well as its potential environmental impact.
Conclusion:
In conclusion, 1H-Imidazole-2-carbonitrile, 1-(phenylmethyl)- is a versatile compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential use in medicinal chemistry. While its mechanism of action is not fully understood, it has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties. While there are advantages to using this compound in lab experiments, it is important to handle it with care due to its potential toxicity. There are several promising future directions for research into this compound, including the development of new anti-cancer drugs and further exploration of its potential applications in the treatment of other diseases.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-2-carbonitrile, 1-(phenylmethyl)- has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been found that this compound has potent anti-cancer properties and can be used to treat various types of cancer. It has also been found to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-benzylimidazole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-8-11-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-7H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJCCWWFXUVDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452531 | |
| Record name | 1H-Imidazole-2-carbonitrile, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46323-27-7 | |
| Record name | 1H-Imidazole-2-carbonitrile, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzonitrile, 4-[(1-methyl-1H-imidazol-5-yl)carbonyl]-](/img/structure/B3352247.png)
![5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one](/img/structure/B3352251.png)
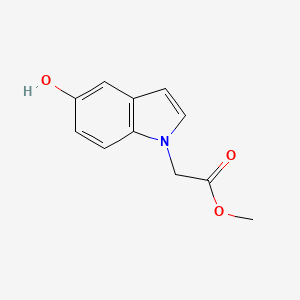
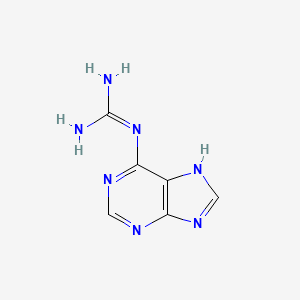
![2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro-](/img/structure/B3352277.png)
![1h-Naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B3352283.png)
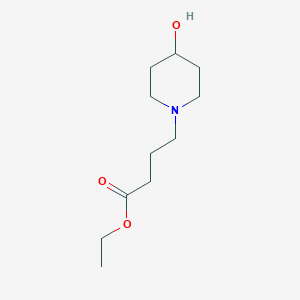
![N'-[(3,4-difluorophenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B3352299.png)
